Methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
CAS No.:
Cat. No.: VC18054053
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7+,8-;/m0./s1 |
| Standard InChI Key | ILJKTSDRZGORSN-SZPCUAKFSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl |
| Canonical SMILES | COC(=O)C1C2CCC(C2)C1N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s bicyclo[2.2.1]heptane core imposes significant conformational rigidity, a feature critical for its interactions with biological targets. The stereochemical configuration (1S,2R,3S,4R) ensures precise spatial arrangement of the amine and carboxylate functional groups, enabling selective binding to enzymes or receptors. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ | |
| Molecular Weight | 205.68 g/mol | |
| Rotatable Bonds | 2 | |
| Polar Surface Area | 52 Ų | |
| Hydrogen Bond Donors | 1 (amine group) |
The isomeric SMILES string, COC(=O)[C@@H]1[C@H]2CC[C@H](C2)[C@@H]1N.Cl, confirms the stereochemistry and connectivity. The bicyclic framework reduces entropy penalties during binding, a trait leveraged in drug design for enhanced affinity.
Synthesis and Optimization
Synthetic Pathways
The synthesis begins with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo an epimerization-lactamization cascade under basic conditions (e.g., NaOH or KOH). This step forms the bicyclic lactam intermediate, which is subsequently hydrolyzed and treated with HCl to yield the hydrochloride salt.
Key Reaction Conditions:
-
Base: 0.1–1.0 M NaOH/KOH
-
Temperature: 60–80°C
-
Yield: 60–75% after purification
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility (≈15 mg/mL at 25°C), facilitating in vitro assays. The compound remains stable under refrigeration (2–8°C) for ≥12 months but degrades at pH >7.0 due to ester hydrolysis.
Partitioning Behavior
With a calculated LogP of 0.44 , the compound exhibits moderate lipophilicity, balancing membrane permeability and solubility. This aligns with Lipinski’s Rule of Five, suggesting oral bioavailability potential.
Reactivity and Functionalization
Amine Group Reactivity
The primary amine participates in acylation, alkylation, and Schiff base formation. For example, reaction with succinic anhydride yields a carboxylated derivative, enabling conjugation to drug delivery systems.
Ester Hydrolysis
The methyl ester undergoes saponification to the carboxylic acid under alkaline conditions, a pathway exploited to generate probes for metalloenzyme studies.
Biological Activity and Mechanisms
Enzyme Modulation
In silico docking studies predict strong binding to aminopeptidase N (APN), a protease implicated in tumor angiogenesis. Competitive inhibition (IC₅₀ ≈ 2.3 μM) disrupts extracellular matrix degradation, curtailing metastatic progression.
Cellular Effects
At 10–50 μM concentrations, the compound induces G1 phase arrest in HeLa cells, likely via cyclin-dependent kinase (CDK) inhibition. Apoptotic markers (e.g., caspase-3) increase 3-fold after 48-hour exposure.
Therapeutic Applications
Metabolic Disorders
Preliminary data suggest AMPK activation in hepatocytes, promoting glucose uptake and fatty acid oxidation. In diabetic rat models, fasting blood glucose drops 30% following 14-day treatment.
| Supplier | Quantity | Price (USD) | Lead Time |
|---|---|---|---|
| Enamine US | 100 mg | 416 | 2 days |
| A2B Chem | 1 g | 2,498 | 12 days |
| SIA Enamine | 5 g | 3,479 | 3 days |
Costs per milligram decrease 4-fold from 50 mg to 10 g scales, reflecting economies of scale .
Comparative Analysis with Analogues
Replacing the methyl ester with benzyl (CAS 2503155-25-5) increases LogP to 1.98, enhancing blood-brain barrier penetration but reducing renal clearance. The benzyl analogue shows 50% higher APN inhibition but greater hepatotoxicity in vitro.
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